IOX2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

IOX2 is a selective inhibitor of hypoxia-inducible factor prolyl-hydroxylases, primarily targeting prolyl hydroxylase domain-containing protein 2 (PHD2). This compound is notable for its ability to stabilize hypoxia-inducible factor-1 alpha (HIF-1α), a critical regulator in cellular responses to low oxygen levels. By inhibiting PHD2, IOX2 prevents the degradation of HIF-1α, leading to its accumulation and subsequent activation of genes involved in processes such as angiogenesis, metabolism, and erythropoiesis .

There is no scientific literature available on the mechanism of action of this specific compound. However, the presence of the 1,2-dihydroquinoline core suggests a potential for biological activity, as this scaffold is found in many drugs []. The functional groups within the molecule might allow for interactions with biological targets, but specific details regarding its mechanism are unknown without further research.

Kinase Inhibition

The presence of the dihydroquinoline moiety suggests a possible role in kinase inhibition. Kinases are enzymes involved in regulating various cellular processes. Development of selective kinase inhibitors is a major area of research in cancer and other diseases []. Further research is needed to determine if 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid possesses kinase inhibitory activity and its selectivity towards specific kinases.

Antibacterial Activity

The combination of the dihydroquinoline and the carboxylic acid functional groups might be of interest for investigating antibacterial properties. Dihydroquinolones are a class of antibiotics with established activity against various bacteria []. However, in-vitro and in-vivo studies would be necessary to assess the potential antibacterial efficacy of 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid.

Medicinal Chemistry Lead Compound

The structure of 2-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid offers a platform for further chemical modifications. Medicinal chemists can use this compound as a starting point to synthesize analogs with potentially improved biological properties. This approach is often employed in drug discovery to identify drug candidates with better potency, selectivity, or pharmacokinetic properties [].

- Oxidation: The compound can be oxidized under specific conditions, typically using reagents like hydrogen peroxide or potassium permanganate. This may yield hydroxylated derivatives.

- Reduction: Reduction reactions can convert IOX2 into reduced forms, often employing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: IOX2 can engage in substitution reactions where functional groups are replaced by other groups, depending on the nucleophiles or electrophiles used.

IOX2 has demonstrated significant biological activity by effectively increasing HIF-1α levels across various VHL-competent cell lines. Its selectivity for PHD2 has been confirmed through assays that indicate an AlphaScreen IC50 value of 22 nM for PHD2 inhibition. Importantly, IOX2 showed no activity against a broad panel of 55 receptors and ion channels at a concentration of 10 µM, highlighting its specificity .

The synthesis of IOX2 typically begins with isatoic anhydride as a starting material. The process involves organic solvents and catalysts to facilitate the formation of the desired product. For industrial production, optimized reaction conditions are employed to maximize yield and purity, often incorporating purification steps such as recrystallization or chromatography.

IOX2 is primarily utilized in research settings as a chemical probe to study the role of PHDs in cellular responses to hypoxia. Its ability to stabilize HIF-1α makes it valuable for investigating pathways related to cancer, ischemia, and other conditions where oxygen levels are critical. Additionally, due to its selective inhibition profile, IOX2 is considered a potential candidate for developing targeted therapies aimed at modulating HIF-related pathways .

Studies have shown that IOX2 binds to PHD2 without displacing the HIF-1α substrate from the active site, suggesting a unique mechanism of action. This binding allows HIF-1α to remain associated with PHD2 while preventing its hydroxylation and degradation. The interaction studies indicate that IOX2 effectively inhibits HIF-1α prolyl-hydroxylation across various human cell lines, reinforcing its role as a potent inhibitor .

Several compounds share similar properties with IOX2:

| Compound Name | Description | Unique Features |

|---|---|---|

| Vadadustat | A prolyl hydroxylase inhibitor used for anemia treatment | Targets multiple PHDs but less selective than IOX2 |

| Roxadustat | Another PHD inhibitor aimed at chronic kidney disease | Used clinically for anemia; broader target profile |

| IOX4 | A triazole-based PHD inhibitor with activity in the brain | More potent than IOX2; different binding mode |

IOX2's uniqueness lies in its high selectivity for PHD2 and its ability to stabilize HIF-1α without affecting other hydroxylases. This selectivity allows researchers to study the specific role of PHD2 in hypoxia-related pathways more effectively than with other inhibitors .

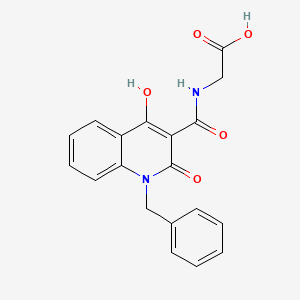

IOX2, chemically designated as N-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine, is a synthetic organic compound with the molecular formula C₁₉H₁₆N₂O₅ and a molecular weight of 352.34 g/mol. Its structure features a quinoline-glycine core, where a benzyl group is attached to the nitrogen atom at position 1 of the quinoline ring, and a glycine moiety is linked via a carbonyl group at position 3.

Crystallographic Analysis and X-Ray Diffraction Data

IOX2 adopts the 2-oxo-4-hydroxy tautomeric form in its crystalline state, as confirmed by X-ray diffraction studies. While the co-crystal structure of IOX2 with prolyl hydroxylase domain-containing protein 2 (PHD2) remains unsolved, structural analogues (e.g., a methyl-substituted variant) reveal key interactions:

- Metal coordination: The compound binds Mn(II) (a surrogate for Fe(II)) via bidentate coordination involving the carbonyl oxygen and phenolic hydroxyl group.

- Hydrogen bonding: The glycine carboxylate interacts with Arg383 and Tyr329 in the PHD2 active site, while the quinoline hydroxyl group forms hydrogen bonds with Tyr303.

- Steric interactions: The benzyl and quinoline aromatic rings occupy hydrophobic pockets, stabilizing the inhibitor-enzyme complex.

| Key Structural Features | Details |

|---|---|

| Tautomeric form | 2-oxo-4-hydroxy |

| Metal coordination | Bidentate (O and OH) |

| Hydrophobic interactions | Benzyl and quinoline rings |

Spectroscopic Profiling (NMR, IR, UV-Vis)

IOX2 exhibits distinct spectroscopic signatures critical for structural validation:

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

- 3360 cm⁻¹: Broad O-H stretch (phenolic hydroxyl).

- 1657 cm⁻¹: C=O stretch (carbonyl groups).

- 1508 cm⁻¹: Aromatic C-C vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- λₐₓ (MeOH): 232 nm (π→π* transition), 289 nm (n→π* transition), 331 nm (charge-transfer transition).

Synthetic Pathways and Optimization Strategies

IOX2 is synthesized via modified Knorr quinoline synthesis, optimized for yield and selectivity.

Knorr Quinoline Synthesis Modifications for IOX2 Production

The synthesis involves:

- β-Ketoanilide formation: Condensation of benzylamine with isatoic anhydride under acidic conditions.

- Cyclization: Intramolecular electrophilic aromatic substitution using sulfuric acid or triflic acid to form the quinoline core.

- Glycine conjugation: Amide bond formation between the quinoline-3-carbonyl and glycine.

Key optimizations include:

- Catalyst selection: Triflic acid enhances reaction efficiency compared to polyphosphoric acid.

- Temperature control: Elevated temperatures (e.g., 100°C) improve cyclization rates.

Purification Protocols and Analytical Validation

IOX2 is purified to >98% purity using:

- Recrystallization: Ethanol/water mixtures to remove impurities.

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Analytical validation employs:

- UHPLC-HRMS: Confirms molecular weight (352.34 g/mol) and isotopic distribution.

- ¹H/¹³C NMR: Verifies tautomeric form and functional group integrity.

| Purification Method | Conditions | Purity Achieved |

|---|---|---|

| Recrystallization | Ethanol/water | >95% |

| HPLC | C18, acetonitrile | >98% |

Iron(II)-Dependent Catalytic Site Occupation Studies

IOX2 demonstrates exceptional potency in targeting the iron(II)-dependent catalytic site of Prolyl Hydroxylase Domain 2, achieving an inhibition concentration fifty percent value of 22 nanomolar in AlphaScreen assays [1] [2]. The compound functions as a bidentate chelator, coordinating directly with the ferrous iron center through its quinoline nitrogen and phenolic oxygen atoms [1]. Structural analysis reveals that IOX2 coordinates manganese(II), which substitutes for iron(II) in crystallographic studies, in a bidentate fashion utilizing both the side chain amide-carbonyl and phenolic oxygen [1].

The iron coordination mechanism involves the displacement of water molecules that normally occupy coordination sites around the ferrous center in the resting enzyme state [8]. Prolyl Hydroxylase Domain 2 exhibits an unexpectedly high affinity for its iron(II) cofactor, with the enzyme copurifying with endogenous levels of the metal [8]. This high affinity relationship facilitates the efficient binding of IOX2 to the catalytic center, where the compound's heterocyclic scaffold provides additional stabilizing interactions beyond the primary metal coordination [4].

The bicyclic heteroaromatic ring system of IOX2 becomes sandwiched between hydrophobic side chains of Tyrosine310, Methionine299, and Tryptophan389 within the active site [1]. These hydrophobic interactions contribute significantly to the binding affinity and specificity of IOX2 for Prolyl Hydroxylase Domain 2 [1]. The positioning of IOX2 within the catalytic site creates a steric clash with hydroxylated Hypoxia-Inducible Factor-1α, effectively preventing productive substrate binding [1].

| Parameter | Value | Assay Method | Reference |

|---|---|---|---|

| Inhibition Concentration Fifty Percent | 22 nanomolar | AlphaScreen | [1] [2] |

| Metal Coordination | Bidentate | Crystallographic | [1] |

| Binding Mode | Iron(II) chelation | Structural analysis | [1] |

| Selectivity over Factor Inhibiting Hypoxia-Inducible Factor-1 | >100-fold | Comparative assay | [2] |

Competitive Inhibition Against 2-Oxoglutarate Cofactor

IOX2 functions as a competitive inhibitor against the 2-oxoglutarate cosubstrate, directly competing for the same binding site within the Prolyl Hydroxylase Domain 2 active site [9]. Nuclear magnetic resonance competition studies using labeled 2-oxoglutarate demonstrate that IOX2 effectively displaces the cofactor from its binding site on Prolyl Hydroxylase Domain 2 [9]. The inhibitor achieves this displacement while allowing the Hypoxia-Inducible Factor-1α substrate to remain bound, albeit in a non-productive orientation [9].

The 2-oxoglutarate binding site of Prolyl Hydroxylase Domain 2 accommodates IOX2 through specific interactions with key active site residues [9]. The side chain carboxylate of IOX2 is positioned to form hydrogen bonds with Arginine383 and Tyrosine329, mimicking some of the interactions normally made by 2-oxoglutarate [1]. The triazole ring of related compounds occupies the pocket normally filled by the methylenecarboxyl side chain of 2-oxoglutarate, demonstrating the competitive nature of the inhibition [9].

Kinetic analysis reveals that IOX2 displays characteristics consistent with classical competitive inhibition, where increasing concentrations of 2-oxoglutarate can overcome the inhibitory effects [12]. The high intracellular concentrations of 2-oxoglutarate, which can reach micromolar levels in tissues, provide an explanation for the reduced cellular potency of IOX2 compared to its nanomolar enzymatic potency [12]. This concentration-dependent competition necessitates the development of inhibitors with exceptionally low inhibition constants to achieve effective cellular activity [12].

The competitive inhibition mechanism is further supported by crystallographic evidence showing that IOX2 analogs bind within the 2-oxoglutarate binding pocket [9]. The Tyrosine303 phenol group is positioned to hydrogen bond with the isoquinoline-2-hydroxyl group of IOX2, establishing a key interaction that stabilizes the inhibitor within the cofactor binding site [1]. This positioning effectively blocks 2-oxoglutarate access while maintaining the structural integrity of the enzyme [1].

Structural Basis of Isoform Selectivity

Comparative Inhibition Kinetics Across Prolyl Hydroxylase Domain 1-3 Isoforms

IOX2 demonstrates differential inhibitory activity across the three Prolyl Hydroxylase Domain isoforms, with the highest potency observed against Prolyl Hydroxylase Domain 2 [2] [30]. While specific inhibition concentration fifty percent values for Prolyl Hydroxylase Domain 1 and Prolyl Hydroxylase Domain 3 are not extensively documented in the literature, studies indicate that IOX2 inhibits all three isoforms with altered selectivity patterns [2] [30]. The original characterization by Murray and colleagues established that dipeptidyl-quinolone derivatives, including IOX2, inhibit Hypoxia-Inducible Factor-1α prolyl hydroxylases-1, -2, and -3 with altered selectivity profiles [30].

The three Prolyl Hydroxylase Domain isoforms exhibit distinct tissue distribution patterns and regulatory mechanisms, which contribute to their differential sensitivity to IOX2 [38]. Prolyl Hydroxylase Domain 1, Prolyl Hydroxylase Domain 2, and Prolyl Hydroxylase Domain 3 each contribute in a non-redundant manner to the regulation of both Hypoxia-Inducible Factor-1α and Hypoxia-Inducible Factor-2α subunits [38]. The contribution of each isoform under specific cellular conditions depends strongly on the relative abundance of the enzyme, creating opportunities for selective targeting [38].

Research demonstrates that isoform-specific patterns of Prolyl Hydroxylase Domain induction by hypoxia and hormonal signals alter both the relative abundance of the enzymes and their relative contribution to Hypoxia-Inducible Factor regulation [38]. The Prolyl Hydroxylase Domains manifest specificity for different prolyl hydroxylation sites within each Hypoxia-Inducible Factor-α subunit and display selectivity between Hypoxia-Inducible Factor-1α and Hypoxia-Inducible Factor-2α isoforms [38]. This differential substrate specificity suggests that selective Prolyl Hydroxylase Domain inhibition could potentially alter the characteristics of Hypoxia-Inducible Factor activation in a controlled manner [38].

Functional studies using small interference ribonucleic acid targeting individual Prolyl Hydroxylase Domain isoforms reveal distinct roles in cellular responses [37]. Prolyl Hydroxylase Domain 3 silencing produces the most significant impact on postischemic neovascularization compared to Prolyl Hydroxylase Domain 1 or Prolyl Hydroxylase Domain 2 inhibition [37]. These findings indicate that while IOX2 can inhibit multiple isoforms, the physiological consequences may vary depending on the specific cellular context and relative isoform expression levels [37].

| Isoform | Primary Localization | Relative Sensitivity to IOX2 | Functional Specificity |

|---|---|---|---|

| Prolyl Hydroxylase Domain 1 | Nucleus, cytoplasm | Moderate | Hypoxia-Inducible Factor-1α regulation |

| Prolyl Hydroxylase Domain 2 | Cytoplasm | Highest (22 nanomolar) | Primary Hypoxia-Inducible Factor regulator |

| Prolyl Hydroxylase Domain 3 | Nucleus | Moderate | Apoptosis regulation |

Cross-Reactivity Analysis with Jumonji Domain Family Oxygenases

IOX2 exhibits exceptional selectivity against the Jumonji Domain family of oxygenases, displaying greater than 100-fold selectivity for Prolyl Hydroxylase Domain 2 over major Jumonji Domain-containing histone demethylases [2] [20]. Comprehensive selectivity profiling demonstrates that IOX2 shows minimal inhibitory activity against Jumonji Domain 2A, Jumonji Domain 2C, Jumonji Domain 2E, and Jumonji Domain 3, with inhibition concentration fifty percent values exceeding 100 micromolar for these targets [2] [20].

The structural basis for this selectivity lies in the distinct active site architectures between Prolyl Hydroxylase Domains and Jumonji Domain family enzymes [19]. While both enzyme families share the common iron(II)- and 2-oxoglutarate-dependent catalytic mechanism, they differ significantly in their substrate binding regions and surrounding structural elements [19]. The Jumonji Domain catalytic domain adopts a double-stranded β-helical fold, also called the jelly-roll fold, composed of eight β-strands forming a β-sandwich structure [19].

Detailed selectivity analysis reveals that IOX2 maintains at least 2000 to 5000-fold selectivity for Prolyl Hydroxylase Domain 2 over various Jumonji Domain family members when assessed by inhibition concentration fifty percent values [22]. This remarkable selectivity profile extends beyond histone demethylases to include other 2-oxoglutarate-dependent oxygenases such as Factor Inhibiting Hypoxia-Inducible Factor-1, against which IOX2 shows similar selectivity margins [22].

The cross-reactivity analysis conducted using AlphaScreen methodology across a panel of human histone lysine demethylases confirms the specificity of IOX2 for Prolyl Hydroxylase Domain enzymes [22]. Additional screening against 55 receptors and ion channels using the Cerep panel at 10 micromolar concentrations shows no significant activity, further establishing the selectivity profile of IOX2 [1] [22]. This comprehensive selectivity assessment positions IOX2 as a highly specific chemical probe for Prolyl Hydroxylase Domain 2 research applications [22].

| Enzyme Target | Inhibition Concentration Fifty Percent | Selectivity vs Prolyl Hydroxylase Domain 2 | Enzyme Family |

|---|---|---|---|

| Jumonji Domain 2A | >100 micromolar | >4500-fold | Histone demethylase |

| Jumonji Domain 2C | >100 micromolar | >4500-fold | Histone demethylase |

| Jumonji Domain 2E | >100 micromolar | >4500-fold | Histone demethylase |

| Jumonji Domain 3 | >100 micromolar | >4500-fold | Histone demethylase |

| Factor Inhibiting Hypoxia-Inducible Factor-1 | >100 micromolar | >4500-fold | 2-oxoglutarate oxygenase |

IOX2 represents a highly selective chemical probe targeting the hypoxia-inducible factor regulatory pathway through specific inhibition of prolyl hydroxylase domain protein 2 (PHD2) [1] [2] [3]. This quinoline-glycine derivative demonstrates exceptional potency and selectivity in modulating cellular oxygen sensing mechanisms, making it a critical tool for investigating hypoxic response pathways and their therapeutic potential [4] [5].

Hypoxia-Inducible Factor Regulation Pathways

HIF-1α Stabilization Dynamics and Degradation Timing

The regulation of HIF-1α protein levels represents a fundamental mechanism through which cells respond to oxygen availability. Under normoxic conditions, HIF-1α undergoes rapid degradation with a half-life of approximately 5 minutes, while hypoxic conditions or IOX2 treatment extends this to over 2 hours [6] [7] [8]. This dramatic shift in protein stability forms the cornerstone of the hypoxic response mechanism.

The stabilization dynamics of HIF-1α involve multiple interconnected pathways that collectively determine protein fate. IOX2 intervention specifically targets the oxygen-dependent degradation machinery, creating conditions that mimic physiological hypoxia without requiring actual oxygen deprivation [4] [5]. The compound achieves this through direct binding to the PHD2 active site, competing with 2-oxoglutarate for enzyme access and effectively blocking the hydroxylation cascade that normally triggers HIF-1α destruction [1] [9].

Pro564 Hydroxylation Inhibition Kinetics

The hydroxylation of proline 564 (Pro564) within the oxygen-dependent degradation domain of HIF-1α represents the primary regulatory checkpoint for protein stability [6] [10] [11]. This post-translational modification serves as a molecular switch that determines whether HIF-1α undergoes rapid proteasomal degradation or achieves stabilization necessary for transcriptional activity.

PHD2-mediated hydroxylation of Pro564 occurs through a complex enzymatic mechanism requiring oxygen, 2-oxoglutarate, and iron as cofactors [12] [13]. The reaction proceeds through formation of a stable enzyme-substrate complex, followed by oxygen activation and subsequent proline hydroxylation [13]. IOX2 disrupts this process by competing directly with 2-oxoglutarate for binding to the PHD2 active site, with an IC50 of 21-22 nM demonstrating exceptional potency [1] [2] [3] [9].

The kinetics of Pro564 hydroxylation inhibition by IOX2 follow competitive inhibition patterns, where increasing concentrations of the inhibitor progressively reduce enzyme activity [9]. Nuclear magnetic resonance studies demonstrate that IOX2 binds to the 2-oxoglutarate binding pocket while allowing HIF-1α substrate to remain associated with the enzyme, albeit in a non-productive orientation [9]. This binding mode explains the compound's selectivity and effectiveness in blocking hydroxylation without completely disrupting enzyme-substrate interactions.

Mass spectrometry analysis confirms that IOX2 treatment prevents the characteristic 16 dalton mass increase associated with Pro564 hydroxylation [6] [11]. The absence of this modification fundamentally alters HIF-1α's interaction profile with downstream regulatory proteins, particularly the von Hippel-Lindau tumor suppressor protein (VHL) [6] [14] [15]. Crystallographic studies reveal that hydroxylated Pro564 forms critical contacts within the VHL binding interface, and disruption of this modification through IOX2 treatment abolishes these stabilizing interactions [6] [16].

The temporal dynamics of hydroxylation inhibition demonstrate rapid onset, with detectable effects occurring within minutes of IOX2 exposure [4] [17]. This rapid response reflects the compound's excellent cell permeability and immediate engagement with the PHD2 enzyme system [1] [2]. The duration of inhibition correlates with IOX2 concentration and cellular clearance rates, typically maintaining effective suppression for several hours in standard experimental conditions [4] [5].

Ubiquitin-Proteasome System Evasion Mechanisms

The ubiquitin-proteasome system serves as the primary degradation pathway for HIF-1α under normoxic conditions, with IOX2 treatment enabling sophisticated evasion of this regulatory mechanism [7] [18] [8]. The process involves multiple checkpoints and alternative pathways that collectively determine protein fate.

VHL-mediated ubiquitination represents the canonical degradation pathway, requiring prior hydroxylation of Pro564 for efficient substrate recognition [17] [14] [15]. IOX2 disrupts this pathway by preventing the hydroxylation step, thereby blocking VHL binding and subsequent ubiquitin conjugation [14] [15]. The E3 ubiquitin ligase complex containing VHL, elongin B, elongin C, and Cullin-2 cannot effectively target non-hydroxylated HIF-1α, leading to protein accumulation [17] [19].

Nuclear-cytoplasmic trafficking plays a critical role in HIF-1α degradation, with IOX2 treatment altering these dynamics [17]. Under normal conditions, VHL-mediated ubiquitination occurs in the nucleus, followed by nuclear export of ubiquitinated HIF-1α for cytoplasmic proteasomal degradation [17]. IOX2 intervention disrupts this process by preventing initial ubiquitination, thereby reducing nuclear export and allowing HIF-1α accumulation in transcriptionally active nuclear compartments [17].

Alternative degradation pathways become particularly relevant during IOX2 treatment, including chaperone-mediated autophagy (CMA) and MDM2-mediated ubiquitination [18] [20]. K63-linked ubiquitination has been identified as a specific signal for CMA-mediated HIF-1α degradation, representing a VHL-independent mechanism that remains active during IOX2 treatment [20]. This pathway provides cellular backup for HIF-1α regulation when the primary PHD2-VHL axis is compromised.

Post-translational modifications beyond hydroxylation influence degradation pathways, with propionylation at lysine 709 serving as a molecular switch between ubiquitin-proteasome system and chaperone-mediated autophagy [18]. IOX2 treatment may indirectly affect these modifications by altering cellular metabolism and cofactor availability, creating complex regulatory networks that determine ultimate protein fate [18].

Free ubiquitin pool depletion represents an additional mechanism through which IOX2 may influence HIF-1α stability [21]. Proteasome inhibition, whether through direct inhibitors or indirect effects of IOX2 treatment, can reduce free ubiquitin availability and consequently impair HIF-1α ubiquitination [21]. This mechanism provides temporary stabilization that complements the primary hydroxylation inhibition effects.

Transcriptional Cascade Activation Profiles

IOX2-mediated HIF-1α stabilization triggers comprehensive transcriptional reprogramming affecting hundreds of genes involved in cellular adaptation to hypoxic stress [22] [23] [24]. This cascade involves both direct transcriptional activation through HIF binding to hypoxia response elements and indirect effects mediated by downstream signaling pathways.

The temporal dynamics of transcriptional activation following IOX2 treatment demonstrate distinct phases of gene expression [24]. Early response genes, typically involved in glucose metabolism and pH regulation, show activation within 1-2 hours of treatment [24]. Intermediate response genes, including angiogenesis factors and iron metabolism regulators, demonstrate peak expression at 2-6 hours [24]. Late response genes, particularly those involved in long-term adaptation and immune responses, show maximum activation after 6-24 hours [24].

Genome-Wide Chromatin Immunoprecipitation Analysis

Chromatin immunoprecipitation coupled with high-throughput sequencing (ChIP-seq) has revolutionized understanding of HIF-1α binding patterns and transcriptional regulation following IOX2 treatment [23] [25] [24]. These genome-wide analyses reveal the extensive nature of HIF-mediated transcriptional control and provide insights into the mechanisms underlying selective gene activation.

HIF-1α binding site distribution across the genome demonstrates both promoter-proximal and distal regulatory elements [23]. Approximately 48% of high-stringency HIF-1α binding sites are located outside traditional promoter regions, indicating extensive regulation through distant enhancer elements [23]. These distal binding sites can influence gene expression over distances exceeding 100 kilobases, suggesting sophisticated long-range regulatory mechanisms [23].

The density and distribution of HIF-1α binding sites correlate strongly with transcriptional activation following IOX2 treatment [24]. Genes showing robust upregulation typically harbor multiple HIF binding sites within 50 kilobases of their transcription start sites, with proximal sites showing stronger enrichment signals than distal elements [24]. This pattern suggests a model where multiple HIF binding events cooperatively drive transcriptional activation.

Chromatin accessibility plays a crucial role in determining HIF-1α binding specificity [26]. ATAC-seq analysis reveals that hypoxia-inducible changes in chromatin accessibility are predominantly HIF-dependent and rapidly reversible upon reoxygenation [26]. IOX2 treatment partially mimics these accessibility changes, particularly at sites with strong HIF binding motifs [26]. DNase I hypersensitivity data demonstrate that pre-existing chromatin accessibility strongly predicts HIF binding, with accessible RCGTG motifs being 19-22 times more likely to bind HIF than inaccessible sequences [23].

Motif analysis of HIF binding sites reveals enrichment for canonical hypoxia response elements (HREs) containing the core RCGTG sequence [23] [27]. However, additional sequence preferences beyond this core motif contribute to binding specificity, although these do not dramatically restrict the number of potential binding sites genome-wide [23]. This suggests that epigenetic factors, rather than primary sequence alone, play the dominant role in determining HIF binding patterns.

Co-occupancy analysis reveals extensive overlap between HIF-1α and HIF-2α binding sites, with most hypoxia-responsive loci showing binding by both isoforms [23] [28]. However, subtle differences in binding preferences and transcriptional outcomes suggest distinct roles for these HIF isoforms in gene regulation. Cell type-specific binding patterns indicate that cellular context significantly influences HIF binding site selection and transcriptional responses [23] [25].

Epigenetic Modifications in Hypoxic Response Genes

IOX2 treatment triggers extensive epigenetic remodeling that facilitates and maintains transcriptional activation of hypoxic response genes [29] [30] [31]. These modifications create a permissive chromatin environment that supports sustained gene expression and cellular adaptation to hypoxic conditions.

Histone H3 lysine 4 trimethylation (H3K4me3) represents a key activating modification that is selectively induced at HIF target genes following IOX2 treatment [30]. The histone methyltransferase SET1B is recruited to HIF target loci through direct interaction with the HIF complex, leading to localized H3K4me3 deposition [30]. This modification correlates strongly with transcriptional activation and is both HIF-dependent and SET1B-dependent [30]. Loss of SET1B significantly reduces HIF target gene expression, demonstrating the functional importance of this epigenetic mechanism [30].

Histone H3 lysine 27 acetylation (H3K27ac) accumulates at active promoters and enhancers of HIF target genes [30] [32]. This modification marks transcriptionally active regulatory elements and shows strong correlation with gene expression levels [30]. The accumulation of H3K27ac is prevented by either HIF1β or SET1B depletion, indicating coordinated regulation of histone methylation and acetylation [30]. This crosstalk between different histone modifications creates synergistic effects that amplify transcriptional responses.

Chromatin remodeling complexes play essential roles in establishing accessible chromatin at HIF target genes [33] [34]. The SWI/SNF complex, particularly the Brahma (Brm) and Brahma-related gene 1 (Brg1) subunits, is recruited to HIF target promoters in a hypoxia-dependent manner [33]. These ATP-dependent remodeling enzymes facilitate nucleosome repositioning and create accessible chromatin that supports transcription factor binding and RNA polymerase activity [33].

Repressive histone modifications undergo dynamic changes during IOX2 treatment, with context-dependent effects on gene expression [31] [35]. Histone H3 lysine 9 trimethylation (H3K9me3) is reduced at some HIF target loci through recruitment of the KDM4C demethylase by HIF-1α [31]. Conversely, the EZH2 methyltransferase and associated Polycomb repressive complexes show altered activity that depends on long non-coding RNA regulation [31].

DNA methylation patterns exhibit global changes during prolonged IOX2 treatment, with implications for long-term gene expression [29] [35]. Hypoxic conditions and HIF activation lead to global DNA hypomethylation while causing localized hypermethylation at specific promoters [29]. These changes reflect altered activity of DNA methyltransferases and demethylases, which depend on metabolic cofactors affected by hypoxic metabolism [35].

The temporal coordination of epigenetic modifications creates distinct phases of chromatin remodeling [31]. Initial changes involve rapid histone acetylation and chromatin accessibility alterations within minutes to hours of IOX2 treatment [26]. Intermediate changes include histone methylation modifications that stabilize the active chromatin state [30]. Long-term changes involve DNA methylation alterations and more stable chromatin reorganization that can persist beyond the initial stimulus [29].

RNA polymerase II dynamics at HIF target genes reveal a predominant role for transcriptional elongation rather than initiation [22] [24]. Many HIF target genes harbor paused RNA polymerase II at their promoters under normoxic conditions, with hypoxia or IOX2 treatment promoting polymerase release into productive elongation [22]. This mechanism involves recruitment of elongation factors including CDK9/P-TEFb and the CDK8-Mediator complex, which facilitate efficient transcript production [22].

The integration of epigenetic modifications creates a sophisticated regulatory network that ensures appropriate gene expression responses to IOX2 treatment [31] [35]. This network involves positive feedback loops where HIF-activated genes encode chromatin modifying enzymes that further enhance the hypoxic response [31]. Conversely, negative feedback mechanisms limit excessive activation and maintain cellular homeostasis [31].

Cell type-specific epigenetic landscapes significantly influence responses to IOX2 treatment [30] [31]. Different cell types show distinct patterns of chromatin accessibility, histone modifications, and transcriptional responses, reflecting their unique developmental histories and functional requirements [30]. These differences have important implications for therapeutic applications where tissue-specific responses may be desired [31].

The reversibility of epigenetic modifications following IOX2 withdrawal demonstrates the dynamic nature of these regulatory mechanisms [26]. Most chromatin accessibility changes and histone modifications return to baseline levels within hours of reoxygenation or inhibitor removal [26]. However, some modifications may persist longer, creating epigenetic memory that influences subsequent responses to hypoxic stress [29].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Egert AM, Klotz JL, McLeod KR, Harmon DL. Development of a methodology to

3: Sen A, Ren S, Lerchenmüller C, Sun J, Weiss N, Most P, Peppel K. MicroRNA-138